4-Fluorophenethylzinc bromide 0.5 M in Tetrahydrofuran

Description

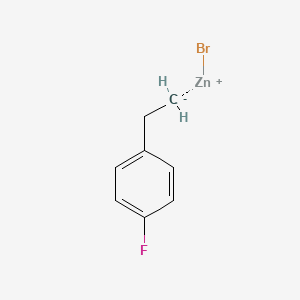

4-Fluorophenethylzinc bromide (C₈H₇FZnBr) is a specialized organozinc reagent used in organic synthesis, particularly in cross-coupling reactions such as Negishi couplings. Supplied as a 0.5 M solution in tetrahydrofuran (THF), it offers advantages in stability and reactivity due to the electron-withdrawing fluorine substituent on the phenethyl group. This reagent is pivotal in constructing aryl-alkyl or aryl-aryl bonds in pharmaceuticals and advanced materials .

Properties

IUPAC Name |

bromozinc(1+);1-ethyl-4-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F.BrH.Zn/c1-2-7-3-5-8(9)6-4-7;;/h3-6H,1-2H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYHJYCHOBXAIL-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH2-]CC1=CC=C(C=C1)F.[Zn+]Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Fluorophenethylzinc bromide typically involves the reaction of 4-Fluorophenethyl bromide with zinc in the presence of Tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation and moisture interference. The general reaction scheme is as follows:

4-Fluorophenethyl bromide+Zn→4-Fluorophenethylzinc bromide

Industrial Production Methods

In an industrial setting, the production of 4-Fluorophenethylzinc bromide involves large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents ensures the consistency and quality of the final product. The reaction is typically monitored using techniques such as gas chromatography or nuclear magnetic resonance spectroscopy to ensure complete conversion and purity.

Chemical Reactions Analysis

Types of Reactions

4-Fluorophenethylzinc bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.

Addition Reactions: It can add to carbonyl compounds to form alcohols.

Common Reagents and Conditions

Electrophiles: Alkyl halides, aryl halides, and acyl chlorides.

Catalysts: Palladium or nickel complexes.

Solvents: Tetrahydrofuran, diethyl ether, or other aprotic solvents.

Major Products

The major products formed from reactions involving 4-Fluorophenethylzinc bromide include substituted aromatic compounds, alcohols, and biaryl compounds. The specific product depends on the nature of the electrophile and the reaction conditions.

Scientific Research Applications

Grignard Reactions

4-Fluorophenethylzinc bromide acts as a Grignard reagent, enabling the formation of carbon-carbon bonds through nucleophilic addition to electrophiles. This property is particularly valuable in the synthesis of pharmaceuticals and agrochemicals.

- Example Reaction : It can react with aldehydes and ketones to form secondary and tertiary alcohols, respectively. For instance, reacting with benzaldehyde yields a secondary alcohol, which can be further functionalized.

Cross-Coupling Reactions

This compound is also employed in cross-coupling reactions, such as the Suzuki and Negishi reactions, to synthesize biaryl compounds.

- Case Study : In a study focused on synthesizing aryl sulfides, 4-fluorophenethylzinc bromide was used to couple with thiols, yielding various aryl sulfides that are important intermediates in drug development .

Synthesis of Complex Molecules

The compound plays a crucial role in the synthesis of complex natural products and medicinal compounds.

- Notable Example : It has been utilized in the synthesis of paroxetine, an antidepressant medication, showcasing its importance in pharmaceutical chemistry .

Mechanistic Insights

The reactivity of 4-fluorophenethylzinc bromide can be attributed to its ability to form stable organozinc intermediates that readily participate in nucleophilic attacks. The presence of the fluorine atom enhances the electrophilicity of adjacent carbon atoms, facilitating various transformations.

Summary Table of Applications

| Application Type | Description | Example Product |

|---|---|---|

| Grignard Reactions | Formation of alcohols from carbonyl compounds | Secondary and tertiary alcohols |

| Cross-Coupling Reactions | Synthesis of biaryl compounds | Aryl sulfides |

| Complex Molecule Synthesis | Key intermediate for pharmaceuticals | Paroxetine |

Mechanism of Action

The mechanism of action of 4-Fluorophenethylzinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can undergo various reactions, such as nucleophilic substitution and addition, to form new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key differences between 4-fluorophenethylzinc bromide and analogous organozinc reagents:

Reactivity and Stability

- 4-Fluorophenethylzinc Bromide : The fluorine atom enhances stability by reducing electron density on the aromatic ring, making it less prone to side reactions like β-hydride elimination. This stability is critical for stepwise synthetic protocols .

- 3-Cyanopropylzinc Bromide: The nitrile group introduces polarity, increasing reactivity toward carbonyl electrophiles (e.g., ketones, esters). However, moisture sensitivity limits its use in aqueous conditions .

- 4-Cyanobenzylzinc Bromide: The electron-withdrawing cyano group activates the benzyl position for nucleophilic aromatic substitutions, enabling efficient aryl-aryl bond formation .

- 3-Methylbutylzinc Bromide : As an alkylzinc reagent, it is less reactive than aryl counterparts but highly stable, suitable for prolonged storage (2–8°C recommended) .

Comparison with Magnesium-Based Reagents

While magnesium-based Grignard reagents (e.g., 4-fluorophenethylmagnesium bromide, ) share similar solvents (THF) and concentrations (0.5 M), key differences include:

- Reactivity : Grignard reagents are more nucleophilic and reactive toward electrophiles (e.g., ketones, esters) but less tolerant of functional groups like nitriles or halides.

- Applications : Zinc reagents excel in cross-couplings (Negishi, Kumada), while Grignard reagents dominate in carbonyl additions and alkylation reactions .

Research Findings and Trends

- Solvent Compatibility: THF is preferred for organozinc reagents due to its ability to stabilize the zinc center via coordination, preventing aggregation or decomposition .

- Electronic Effects: Fluorine and cyano substituents significantly alter reactivity. For example, 4-fluorophenethylzinc bromide achieves higher yields in palladium-catalyzed couplings compared to non-fluorinated analogs .

- Storage Stability : Alkylzinc reagents (e.g., 3-methylbutylzinc bromide) require refrigeration (2–8°C), whereas arylzinc reagents (e.g., 4-fluorophenethylzinc bromide) are stable at room temperature under inert atmospheres .

Biological Activity

4-Fluorophenethylzinc bromide (4-FPhEtZnBr) is an organozinc compound characterized by its utility in organic synthesis, particularly in cross-coupling reactions. While its primary applications are in synthetic chemistry, recent studies have begun to explore its biological activity and potential therapeutic implications. This article reviews the biological activity of 4-FPhEtZnBr, focusing on its mechanisms, effects, and relevant case studies.

- Chemical Formula : C6H6BrFZn

- Concentration : 0.5 M in Tetrahydrofuran (THF)

- CAS Number : 181705-93-1

- Molecular Weight : 240.39 g/mol

- Density : 0.992 g/mL at 25 °C

- Functional Group : Fluoro

4-Fluorophenethylzinc bromide acts primarily as a nucleophile in various chemical reactions, particularly in Negishi cross-coupling reactions. In these reactions, it facilitates the formation of carbon-carbon bonds by transferring the phenethyl group to an organic halide or triflate, catalyzed by palladium. This process is crucial for synthesizing complex organic molecules that may exhibit biological activity.

Inhibition Studies

Recent research has highlighted the potential of fluorinated organozinc compounds as inhibitors for various biological targets:

-

Tyrosinase Inhibition :

- A study evaluated the inhibitory effects of fluorobenzylpiperazine derivatives on Agaricus bisporus tyrosinase, revealing that compounds with a fluorine atom exhibited significant inhibitory activity. The docking studies indicated that these compounds could effectively bind to the catalytic pocket of tyrosinase, suggesting a similar potential for 4-FPhEtZnBr derivatives in inhibiting tyrosinase activity .

-

PARP1 Inhibition :

- Another study explored the binding affinities of synthesized compounds to PARP1 (Poly (ADP-ribose) polymerase 1), a target for cancer therapy. The results indicated that certain derivatives demonstrated promising inhibitory effects, which could be extrapolated to include derivatives of 4-FPhEtZnBr .

Pharmacological Implications

The ability of 4-FPhEtZnBr to modify biomolecules positions it as a candidate for drug development. Its derivatives are being investigated for:

- Antimicrobial properties.

- Anticancer activities through targeted inhibition of DNA repair mechanisms.

- Potential use in synthesizing biologically active compounds that modulate various biochemical pathways.

Table 1: Summary of Biological Activities and IC50 Values

Q & A

Basic Research Questions

Q. How should 4-fluorophenethylzinc bromide 0.5 M in THF be stored and handled to ensure reagent stability?

- Methodological Answer : Store at 2–8°C under an inert atmosphere (argon/nitrogen) to prevent moisture absorption and THF evaporation. Use flame-resistant equipment due to THF’s low flash point (-14°C , closed cup) and flammability risks. Pre-cool syringes for aliquot withdrawal to minimize thermal degradation .

Q. What are the typical reaction applications for this organozinc reagent in synthetic chemistry?

- Methodological Answer : It is widely used in Negishi cross-coupling and alkylation reactions with aryl halides or electrophiles. Example: React with aryl iodides in the presence of Ni/Pd catalysts (e.g., Ni(acac)₂) at 0–25°C in THF. Monitor progress via TLC or GC-MS, and quench with aqueous NH₄Cl to isolate products .

Q. How can the concentration of the zinc reagent be verified experimentally?

- Methodological Answer : Perform titration with iodine in THF/hexane or use quantitative ¹H NMR with an internal standard (e.g., 1,3,5-trimethoxybenzene). Compare integration ratios of the phenethyl proton signals (~δ 2.5–3.5 ppm) to the standard .

Q. What safety protocols are critical when working with this reagent?

- Methodological Answer : Use PPE (gloves, goggles), avoid skin contact (targets CNS/respiratory systems), and ensure proper ventilation. Neutralize waste with 1 M HCl before disposal. Store separately from oxidizing agents due to THF’s peroxidation risk .

Advanced Research Questions

Q. How does THF’s solvent polarity and coordination ability influence the reactivity of 4-fluorophenethylzinc bromide?

- Methodological Answer : THF’s Lewis basicity stabilizes the zinc reagent via coordination, enhancing nucleophilicity. Replace THF with less-coordinating solvents (e.g., toluene) to study solvent effects on reaction rates. Use DFT calculations to model THF-zinc interactions .

Q. What strategies optimize cross-coupling yields when using sterically hindered substrates?

- Methodological Answer : Increase catalyst loading (e.g., 10 mol% Pd(OAc)₂ ), elevate temperature to 40–60°C , or employ microwave irradiation . Add ligands (e.g., XPhos) to stabilize transient intermediates. Validate via kinetic studies and Arrhenius analysis .

Q. How can contradictory data on byproduct formation in alkylation reactions be resolved?

- Methodological Answer : Use LC-MS/MS or HPLC to identify byproducts (e.g., homocoupling products). Systematically vary stoichiometry (Zn:electrophile ratio from 1:1 to 2:1) and monitor via in-situ IR spectroscopy. Compare with control reactions lacking catalysts .

Q. What analytical techniques characterize the stability of this reagent under varying temperatures?

- Methodological Answer : Conduct accelerated stability studies at 25°C/40°C over 7–14 days. Monitor decomposition via ¹⁹F NMR (loss of fluorophenyl signal) or Karl Fischer titration (water content). Correlate with activity loss in model reactions .

Q. How do substituents on the phenethyl group affect transmetalation efficiency in cross-coupling?

- Methodological Answer : Synthesize analogs (e.g., 4-Cl, 4-CF₃) and compare kinetics using stopped-flow UV-Vis . Measure activation parameters (ΔH‡, ΔS‡) via Eyring plots. Computational studies (e.g., NBO analysis) can elucidate electronic effects .

Methodological Notes

- Cross-Referencing : Data from THF’s physicochemical properties (density: 0.97 g/mL ) and reactivity are critical for experimental design .

- Validation : Use triplicate trials and statistical tools (e.g., ANOVA) to ensure reproducibility. Reference NIST or peer-reviewed databases for spectral comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.